molecular formula C22H21N5O4S B2897915 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-64-4

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

カタログ番号: B2897915
CAS番号: 1021215-64-4
分子量: 451.5
InChIキー: HIMVUSXDTOTMFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (hereafter referred to as the "target compound") is a pyrazolo[3,4-b]pyridine derivative characterized by a fused bicyclic core. Key structural features include:

  • A pyridin-3-ylmethyl carboxamide group at position 4, enabling hydrogen bonding and receptor-targeting capabilities.

Its molecular formula is C21H20N4O5S, with a molecular weight of 440.5 g/mol . While detailed physicochemical properties (e.g., melting point, solubility) are unavailable, the sulfone group likely improves aqueous solubility compared to non-oxidized sulfur analogs.

特性

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-14-20-17(22(28)24-12-15-4-2-7-23-11-15)10-18(19-5-3-8-31-19)25-21(20)27(26-14)16-6-9-32(29,30)13-16/h2-5,7-8,10-11,16H,6,9,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMVUSXDTOTMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrazolo[3,4-b]pyridine core with functional groups including a tetrahydrothiophene and furan ring. Its molecular formula is C21H25N5O4SC_{21}H_{25}N_{5}O_{4}S with a molecular weight of 425.52 g/mol. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial , anti-inflammatory , and antioxidant properties.

Antimicrobial Activity

Recent research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antimicrobial properties. For instance:

  • Case Study : A study comparing various derivatives found that compounds similar to the target compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 8–32 µg/mL depending on the specific bacterial strain tested .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been highlighted in various studies:

  • Mechanism : It is believed that the pyrazolo[3,4-b]pyridine scaffold can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction.
  • Research Findings : In vitro assays demonstrated that similar compounds exhibited a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when tested on human cell lines .

Antioxidant Activity

The antioxidant capabilities of this compound have been assessed using various assays:

  • Results : Compounds derived from similar scaffolds showed significant radical scavenging activity. For example, one study reported an IC50 value of approximately 50 µM for related compounds when tested against DPPH radicals .

Synthesis Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrazolo Scaffold : This involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Functional Groups : Subsequent reactions introduce the tetrahydrothiophene and furan rings through cyclization reactions.
  • Final Modifications : The final carboxamide group is introduced via acylation reactions.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetMIC/IC50 RangeReferences
AntimicrobialInhibition of bacterial growth8–32 µg/mL
Anti-inflammatoryCOX inhibitionIC50 ~ 50 µM
AntioxidantRadical scavengingIC50 ~ 50 µM

科学的研究の応用

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits significant potential in various scientific research applications. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. The presence of the thiazole group is particularly noteworthy, as thiazoles are known for their broad-spectrum antimicrobial activities. Preliminary studies have demonstrated that compounds with similar structural features exhibit minimum inhibitory concentration (MIC) values ranging from 31.25 µg/ml to 62.5 µg/ml against resistant bacterial strains.

Anticancer Potential

The structural characteristics suggest potential anticancer activity. Compounds similar to this one have been linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that thiazole derivatives can inhibit specific cancer cell lines by targeting critical pathways involved in cell cycle regulation. One notable study reported significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range.

Anti-inflammatory Effects

The furan ring in the compound's structure may contribute to its anti-inflammatory properties. Furan derivatives have been documented to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. This suggests potential therapeutic applications for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or structurally similar to this compound:

  • Study on Antimicrobial Activity : A comprehensive evaluation of various thiazole derivatives showed promising antimicrobial efficacy against multiple strains of bacteria and fungi.
  • Anticancer Screening : Research focused on thiazole-containing compounds revealed significant cytotoxic effects against various cancer cell lines, suggesting a viable pathway for drug development.
  • Inflammation Modulation : Studies indicated that certain furan derivatives can effectively reduce inflammation markers in vitro, supporting their potential use in treating inflammatory conditions.

類似化合物との比較

Comparison with Structural Analogs

Core Structural Modifications

The pyrazolo[3,4-b]pyridine scaffold is shared among analogs, but substituent variations significantly influence properties:

Table 1: Substituent and Molecular Profile Comparison
Compound Name / Source Substituents Molecular Formula Molecular Weight Key Structural Differences
Target Compound 1: Sulfone; 6: Furan; 4: Pyridin-3-ylmethyl C21H20N4O5S 440.5 Benchmark for comparison.
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 4: Furan-2-ylmethyl C21H20N4O5S 440.5 Dual furan groups may reduce metabolic stability.
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 6: Thiophen-2-yl; 4: 4-Methoxybenzyl C24H24N4O4S2 496.6 Thiophen (less polar than furan) and methoxy group alter lipophilicity.
1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide 1: 4-Fluorobenzyl; 3: Carboxamide C21H16FN5OS 421.4 Fluorine enhances electronegativity; lacks sulfone.
1-cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1: Cyclopentyl; 6: Methyl C20H22N4O 334.4 Reduced polarity due to cyclopentyl and methyl groups.

Pharmacological Implications (Theoretical)

While direct pharmacological data are absent in the evidence, structural trends suggest:

  • The pyridin-3-ylmethyl group in the target compound may improve target engagement via hydrogen bonding compared to benzyl or furyl analogs.
  • The sulfone moiety could reduce CYP450-mediated metabolism, enhancing half-life relative to thiophen derivatives .
  • Fluorine-substituted analogs (e.g., ) may exhibit enhanced bioavailability due to increased membrane permeability.

Q & A

Q. What structural features of this compound are critical for its biological activity, and how can they be experimentally validated?

The compound’s pyrazolo[3,4-b]pyridine core is essential for binding to biological targets, while the tetrahydrothiophene-1,1-dioxide moiety enhances solubility and metabolic stability. The furan-2-yl and pyridin-3-ylmethyl groups contribute to target selectivity via π-π stacking and hydrogen bonding. Methodological Answer:

  • Validate structural contributions using structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents.
  • Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Confirm solubility improvements using HPLC-based logP measurements .

Q. What are the optimized synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including condensation of pyrazolo[3,4-b]pyridine precursors with tetrahydrothiophene-1,1-dioxide derivatives and subsequent carboxamide coupling. Methodological Answer:

  • Use microwave-assisted synthesis to accelerate cyclization steps (e.g., forming the pyrazole ring) and improve yields.
  • Employ palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for furan incorporation).
  • Purify intermediates via column chromatography and confirm final product purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. What is the hypothesized mechanism of action, and how can it be investigated?

The compound may modulate G protein-gated inwardly rectifying potassium (GIRK) channels or kinase signaling pathways, as suggested by structural analogs. Methodological Answer:

  • Conduct patch-clamp electrophysiology to assess GIRK channel modulation in neuronal cells.
  • Perform kinase inhibition assays (e.g., ADP-Glo™) against a panel of 50+ kinases to identify primary targets.
  • Validate target engagement using radioligand displacement assays (e.g., ³H-labeled analogs) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrazolo[3,4-b]pyridine core be addressed?

Regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) is influenced by electronic effects of substituents. Methodological Answer:

  • Use density functional theory (DFT) calculations to predict reactive sites on the heterocyclic core.
  • Optimize reaction conditions (e.g., low-temperature bromination in DMF) to favor substitution at the 6-position.
  • Confirm regiochemistry via NOESY NMR to detect spatial proximity of substituents .

Q. How should conflicting biological activity data from analogs with varying substituents be reconciled?

For example, replacing the furan-2-yl group with a methoxyphenyl () may alter potency due to steric or electronic effects. Methodological Answer:

  • Perform molecular dynamics simulations to compare binding poses in target protein pockets.
  • Conduct free-energy perturbation (FEP) studies to quantify substituent contributions to binding affinity.
  • Validate hypotheses using alanine-scanning mutagenesis of the target protein .

Q. What strategies are effective for introducing electrophilic groups (e.g., -NO₂, -Br) into the pyrazolo[3,4-b]pyridine scaffold?

Electrophilic substitution is hindered by the electron-deficient nature of the core. Methodological Answer:

  • Activate the core using Lewis acids (e.g., AlCl₃) during nitration with fuming HNO₃.
  • For bromination, employ N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN catalyst).
  • Monitor reaction progress via in-situ IR spectroscopy to detect intermediate formation .

Q. What methodologies are recommended for resolving enantiomers if the compound exhibits chirality?

Chirality may arise from the tetrahydrothiophene-1,1-dioxide moiety or asymmetric carboxamide substitution. Methodological Answer:

  • Use chiral stationary phase HPLC (e.g., Chiralpak® IA column) with hexane:isopropanol gradients.
  • Derivatize with Mosher’s acid chloride for absolute configuration determination via ¹H NMR.
  • Confirm enantiopurity (>99% ee) using circular dichroism (CD) spectroscopy .

Q. How can lead optimization balance potency and selectivity for off-target effects?

Prioritize substituents that enhance target binding while minimizing interactions with homologous proteins (e.g., other kinases). Methodological Answer:

  • Perform high-throughput screening (HTS) against off-target panels (e.g., Eurofins Pharma Discovery Services).
  • Apply computational fragment-based design to identify selectivity-enhancing motifs.
  • Validate with cryo-EM structures of compound-target complexes to guide rational modifications .

Q. What experimental approaches quantify the compound’s metabolic stability and toxicity in preclinical models?

Methodological Answer:

  • Assess hepatic microsomal stability (human/rat) using LC-MS/MS to measure parent compound depletion.
  • Conduct AMES tests for mutagenicity and hERG assays for cardiac toxicity.
  • Perform acute toxicity studies in rodents (OECD Guideline 423) with histopathological analysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。